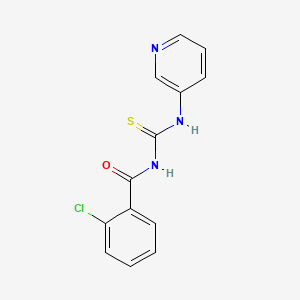
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide is a thiourea derivative known for its versatile applications in various fields of science. This compound is characterized by its unique structure, which includes a benzamide group, a pyridine ring, and a thiourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-aminopyridine . The reaction conditions are as follows:
- Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).
- Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 mL).
- Stir the mixture at room temperature for 1 hour.
- Add 3-aminopyridine (0.01 mol) to the reaction mixture and stir for an additional 2 hours.
- Filter the resulting precipitate and wash with cold acetone.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Complexation Reactions: The thiourea moiety can form complexes with transition metals such as cobalt, nickel, and copper.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Complexation Reactions: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Complexation Reactions: Metal complexes with enhanced stability and unique properties.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
科学研究应用
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide has diverse applications in scientific research:
作用机制
The mechanism of action of 2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
- 2-chloro-N-[(2-chloro-3-pyridinyl)carbamothioyl]benzamide
- N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
Uniqueness
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide stands out due to its specific combination of a benzamide group, a pyridine ring, and a thiourea moiety. This unique structure allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a valuable compound in various fields of research .
属性
IUPAC Name |
2-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFZOOZXJUKPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














